Aripiprazole lauroxil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Schizophrenia:

- Efficacy: Multiple clinical trials have demonstrated the effectiveness of aripiprazole lauroxil in reducing symptoms of schizophrenia compared to placebo. A pivotal Phase 3 study showed statistically significant improvements in PANSS (Positive and Negative Syndrome Scale) scores, a standard tool for measuring schizophrenia symptoms, for both 441mg and 882mg doses compared to placebo at week 12 [, ].

- Long-term Management: Research suggests that aripiprazole lauroxil can be an effective option for long-term management of schizophrenia. Studies like the ALPINE study explored the use of a 2-month formulation with promising results in reducing symptom severity and improving patient-reported outcomes [].

Additional Research Areas:

- Mechanism of Action: While the exact mechanism of action of aripiprazole lauroxil is not fully understood, research is ongoing to elucidate its specific effects on brain chemistry and its impact on schizophrenia symptoms [].

- Alternative Dosing Regimens: Studies are exploring the potential benefits of alternative dosing regimens for aripiprazole lauroxil, such as extended-release formulations or different injection frequencies, to improve treatment adherence and patient outcomes [].

- Comparative Studies: Ongoing research compares aripiprazole lauroxil with other long-acting injectable antipsychotics to assess its relative efficacy, safety profile, and cost-effectiveness in treating schizophrenia [].

Aripiprazole lauroxil is a long-acting injectable atypical antipsychotic developed by Alkermes, marketed under the brand name Aristada. It is an N-acyloxymethyl prodrug of aripiprazole, designed for intramuscular administration to treat schizophrenia. Approved by the U.S. Food and Drug Administration in October 2015, it allows for extended release, enabling dosing every four to eight weeks, which improves patient compliance compared to daily oral medications .

Aripiprazole lauroxil acts as a prodrug. After injection, it slowly releases aripiprazole, the active pharmaceutical ingredient. Aripiprazole's mechanism of action in treating schizophrenia is not fully understood, but it is believed to involve a partial agonist effect on dopamine D2 and serotonin 5-HT1A receptors, and an antagonist effect on serotonin 5-HT2A receptors []. This complex interaction with neurotransmitters helps regulate dopamine and serotonin activity in the brain, potentially improving symptoms of schizophrenia.

The pharmacological activity of aripiprazole lauroxil is largely attributed to its active metabolite, aripiprazole. This compound functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps stabilize dopaminergic activity in the brain, reducing positive symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with other antipsychotics .

After a single intramuscular injection, aripiprazole can be detected in circulation within 5 to 6 days and continues to be released over an additional 36 days. Steady-state concentrations are achieved after the fourth monthly injection .

The synthesis of aripiprazole lauroxil involves a proprietary technology known as LinkeRx®, which facilitates the formation of prodrugs with modified properties for extended release. The process includes:

- Formation of the Prodrug: Aripiprazole is covalently linked to a fatty acid (lauric acid) to create N-lauroyloxymethyl aripiprazole.

- Controlled Release Mechanism: The modification reduces solubility, allowing for slow dissolution and controlled release post-injection.

This method contrasts with traditional esters used in other depot formulations, giving aripiprazole lauroxil its unique pharmacokinetic profile .

Aripiprazole lauroxil has been studied for drug interactions, particularly with medications that affect cytochrome P450 enzymes. Since it is metabolized by CYP3A4 and CYP2D6, co-administration with drugs that inhibit or induce these enzymes can alter its efficacy and safety profile. Common adverse reactions include akathisia and orthostatic hypotension, particularly when combined with other central nervous system depressants .

Aripiprazole lauroxil belongs to a class of third-generation antipsychotics that includes several other compounds with similar mechanisms of action but different pharmacokinetic profiles. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Dosing Frequency | Unique Features |

|---|---|---|---|

| Aripiprazole | Partial agonist at D2; antagonist at 5-HT2A | Daily oral | Established oral formulation |

| Brexpiprazole | Partial agonist at D2; antagonist at 5-HT2A | Daily oral | Lower incidence of weight gain compared to others |

| Cariprazine | Partial agonist at D2; high affinity for D3 | Daily oral | Unique affinity profile for D3 receptors |

| Lumateperone | Antagonist at 5-HT2A; modulates glutamate activity | Daily oral | Novel mechanism targeting glutamate pathways |

Aripiprazole lauroxil's unique aspect lies in its formulation as a long-acting injectable prodrug, allowing for extended release and improved patient adherence compared to these other compounds that require daily dosing .

Molecular Formula and Structural Characteristics

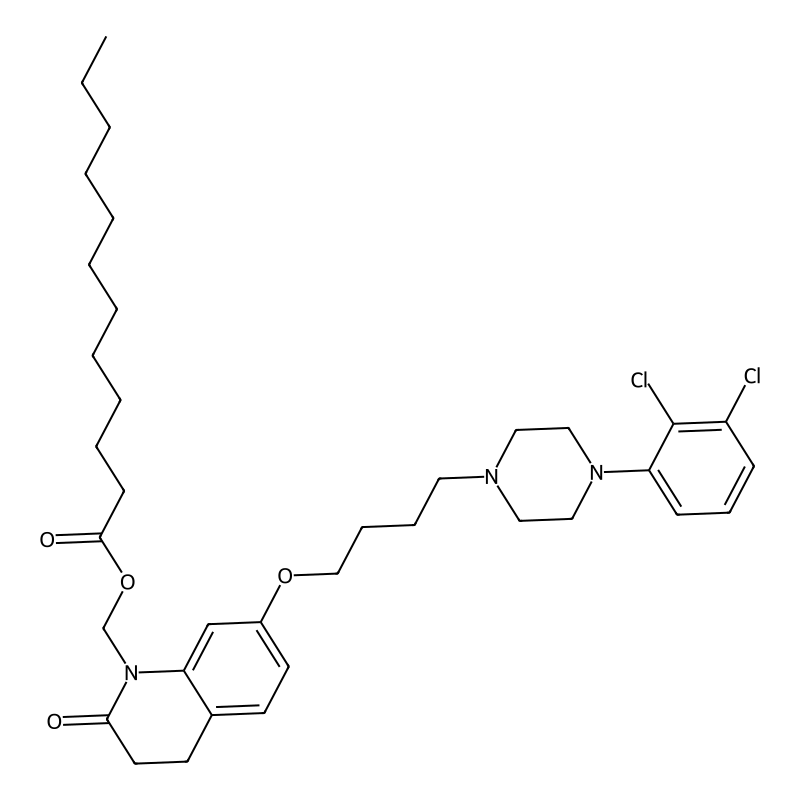

Aripiprazole lauroxil is a complex organic compound with the molecular formula C₃₆H₅₁Cl₂N₃O₄ [1] [2] [3]. The compound has a molecular weight of 660.72 grams per mole and an exact mass of 659.3257 daltons [4] [8]. The elemental composition consists of 36 carbon atoms (65.44%), 51 hydrogen atoms (7.78%), 2 chlorine atoms (10.73%), 3 nitrogen atoms (6.36%), and 4 oxygen atoms (9.69%) [3].

The structural architecture of aripiprazole lauroxil represents a sophisticated prodrug design featuring three distinct molecular domains [6] [17]. The core structure contains a quinolinone heterocyclic ring system that serves as the fundamental scaffold [23]. Attached to this quinolinone core is a dichlorophenylpiperazine moiety through a butoxy linker chain, which constitutes the pharmacologically active portion derived from aripiprazole [17] [19].

The defining structural feature of aripiprazole lauroxil is the lauroxil tail, which consists of a dodecanoic acid (lauric acid) ester group attached via an N-acyloxymethyl linker [17] [19]. This prodrug modification transforms the parent aripiprazole molecule into an extended-release formulation through controlled particle dissolution kinetics [17].

Table 1: Molecular Formula and Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₅₁Cl₂N₃O₄ |

| Molecular Weight | 660.72 g/mol |

| Exact Mass | 659.3257 Da |

| Monoisotopic Mass | 659.325662 Da |

| CAS Registry Number | 1259305-29-7 |

| UNII | B786J7A343 |

| ChEBI ID | CHEBI:90930 |

| ChEMBL ID | CHEMBL2219425 |

| DrugBank ID | DB14185 |

Table 2: Elemental Composition

| Element | Count | Percentage |

|---|---|---|

| Carbon (C) | 36 | 65.44% |

| Hydrogen (H) | 51 | 7.78% |

| Chlorine (Cl) | 2 | 10.73% |

| Nitrogen (N) | 3 | 6.36% |

| Oxygen (O) | 4 | 9.69% |

IUPAC Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry nomenclature for aripiprazole lauroxil is (7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl dodecanoate [7] [22]. Alternative systematic names include [7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-2-oxo-3,4-dihydroquinolin-1(2H)-yl]methyl dodecanoate [1] [2] and dodecanoic acid, [7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2-oxo-1(2H)-quinolinyl]methyl ester [8].

The compound is registered under the Chemical Abstracts Service number 1259305-29-7 [1] [8]. The Unique Ingredient Identifier assigned by the Food and Drug Administration is B786J7A343 [1] [3] [4]. The European Community number is 826-270-7 [1] [2].

Table 3: Chemical Identifiers

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3 |

| InChIKey | DDINXHAORAAYAD-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |

| European Community (EC) Number | 826-270-7 |

| DSSTox Substance ID | DTXSID60154997 |

| KEGG ID | D10364 |

| NCI Thesaurus Code | C142931 |

| PubChem CID | 49831411 |

The Simplified Molecular Input Line Entry System representation is CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl [7] [20]. The International Chemical Identifier key is DDINXHAORAAYAD-UHFFFAOYSA-N [3] [8] [20].

Physical Properties and Solubility Profile

Aripiprazole lauroxil exhibits a melting point range of 83-84 degrees Celsius [9] [11]. The predicted boiling point is 781.7 ± 60.0 degrees Celsius [9]. The compound has a predicted density of 1.153 ± 0.06 grams per cubic centimeter [9] [11]. The predicted acid dissociation constant value is 7.67 ± 0.10 [9].

The compound appears as a white to off-white solid in crystalline form [5] [9]. Storage requires refrigeration under an inert atmosphere to maintain stability [9]. The compound demonstrates specific dissolution characteristics governed by particle size, with larger micrometer-sized particles dissolving more slowly than smaller particles due to their lower surface-to-volume ratio [17].

Solubility characteristics vary significantly across different solvents [5]. Aripiprazole lauroxil is insoluble in water [5]. In ethanol, the compound exhibits moderate solubility at 7 milligrams per milliliter (10.59 millimolar) [5]. Dimethyl sulfoxide provides similar solubility at 6 milligrams per milliliter (9.08 millimolar) [5]. The compound shows slight solubility in chloroform and methanol, with the latter requiring sonication for optimal dissolution [5] [9].

Table 4: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 83-84°C |

| Boiling Point (Predicted) | 781.7 ± 60.0°C |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ |

| pKa (Predicted) | 7.67 ± 0.10 |

| Color/Appearance | White to Off-White |

| Storage Temperature | Refrigerator, under inert atmosphere |

| Crystalline Form | Solid crystalline |

Table 5: Solubility Profile

| Solvent | Solubility |

|---|---|

| Water | Insoluble |

| Ethanol | 7 mg/mL (10.59 mM) |

| DMSO | 6 mg/mL (9.08 mM) |

| Chloroform | Slightly soluble |

| Methanol | Slightly soluble (with sonication) |

The pharmacokinetic profile of aripiprazole lauroxil is characterized by an extended terminal half-life ranging from approximately 54 to 57 days across different dosage strengths [16] [17]. This extended half-life results from the controlled dissolution of the crystalline prodrug particles, which governs the rate of drug release rather than enzymatic conversion rates [17].

Structural Comparisons with Related Compounds

Aripiprazole lauroxil represents a prodrug modification of the parent compound aripiprazole, which has the molecular formula C₂₃H₂₇Cl₂N₃O₂ and a molecular weight of 448.4 grams per mole [23]. The structural relationship between these compounds involves the addition of the lauroxil moiety to aripiprazole through an N-acyloxymethyl linker system [17] [19].

The parent aripiprazole molecule is characterized as an achiral quinolinone derivative containing a single hydrogen bond donor and five acceptors [23]. The structural core consists of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one [23]. This compound exhibits a logarithmic partition coefficient value of 4.55, which provides favorable bioavailability and metabolic properties [23].

The prodrug conversion mechanism involves initial hydrolysis of aripiprazole lauroxil to N-hydroxymethyl aripiprazole via esterase-mediated cleavage of the lauric acid chain [19] [27]. Subsequently, N-hydroxymethyl aripiprazole undergoes spontaneous hydrolysis to release the active aripiprazole molecule and formaldehyde [19] [27]. This two-step conversion process allows for controlled release of the pharmacologically active compound.

Structurally related antipsychotic compounds include other quinolinone derivatives and phenylpiperazine-containing molecules [23]. The dichlorophenylpiperazine moiety is a critical pharmacophore element that contributes significantly to receptor binding affinity [24]. Comparative binding studies demonstrate that the chlorine substituents on the phenyl ring play essential roles in protein binding interactions, with halogen bonding contributing to the overall binding affinity [24].

The quinolinone heterocyclic system serves as a scaffold found in various antipsychotic agents [23]. The butoxy linker chain connecting the quinolinone core to the dichlorophenylpiperazine group provides optimal spatial orientation for receptor interaction [23]. Modifications to this linker length or the substitution pattern on the aromatic rings can significantly alter pharmacological properties [24].

The prodrug technology employed in aripiprazole lauroxil represents an innovative approach to extending drug release profiles [17]. The micrometer-sized crystalline particles facilitate controlled dissolution over extended periods, allowing for monthly, six-week, or two-month dosing intervals depending on particle size distribution [17]. This contrasts with immediate-release formulations of aripiprazole that require daily administration due to their different dissolution characteristics [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

Drug Indication

FDA Label

Mechanism of Action

Absorption Distribution and Excretion

Based on the pharmacokinetic study for aripiprazole, less than 1% of unchanged aripiprazole was excreted in the urine and approximately 18% of the oral dose was recovered unchanged in the feces.

Based on population pharmacokinetic analysis, the apparent volume of distribution of aripiprazole following intramuscular injection of aripiprazole lauroxil was 268 L, indicating extensive extravascular distribution following absorption. Health human volunteer study indicates that aripiprazole crosses the blood-brain barrier.

In rats, the clearance for aripiprazole lauroxil was 0.32 ± 0.11 L/h/kg following injection of aripiprazole lauroxil molar equivalent to 5 mg aripiprazole/kg.

Metabolism Metabolites

Wikipedia

Kanamienamide

FDA Medication Guides

Aripiprazole LAuroxil

SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR

ALKERMES INC

03/30/2021

Aristada Initio Kit

Biological Half Life

Use Classification

Dates

vs placebo for the treatment of schizophrenia using number needed to treat and

number needed to harm. Neuropsychiatr Dis Treat. 2019 Sep 12;15:2639-2646. doi:

10.2147/NDT.S207910. eCollection 2019. PubMed PMID: 31686823; PubMed Central

PMCID: PMC6751763.

2: Hard ML, Wehr A, von Moltke L, Du Y, Farwick S, Walling DP, Sonnenberg J.

Pharmacokinetics and safety of deltoid or gluteal injection of aripiprazole

lauroxil NanoCrystal(®) Dispersion used for initiation of the long-acting

antipsychotic aripiprazole lauroxil. Ther Adv Psychopharmacol. 2019 Jul

2;9:2045125319859964. doi: 10.1177/2045125319859964. eCollection 2019. PubMed

PMID: 31308935; PubMed Central PMCID: PMC6607563.

3: Farwick S, Hickey MB, Jacobs G, Faldu SP, Vandiver J, Weiden PJ. Best

Practices for Aripiprazole Lauroxil Administration: From Formulation Development

to Injection Technique. J Psychiatr Pract. 2019 Mar;25(2):82-90. doi:

10.1097/PRA.0000000000000376. PubMed PMID: 30849056.

4: Correll CU, Stanford AD, Claxton A, Du Y, Weiden PJ. Social and functional

outcomes with two doses of aripiprazole lauroxil vs placebo in patients with

schizophrenia: a post-hoc analysis of a 12-week phase 3 efficacy study.

Psychiatry Res. 2019 Apr;274:176-181. doi: 10.1016/j.psychres.2019.02.021. Epub

2019 Feb 14. PubMed PMID: 30802689.

5: Miller BJ, Claxton A, Du Y, Weiden PJ, Potkin SG. Switching patients with

schizophrenia from paliperidone palmitate to aripiprazole lauroxil: A 6-month,

prospective, open-label study. Schizophr Res. 2019 Jun;208:44-48. doi:

10.1016/j.schres.2019.01.038. Epub 2019 Feb 7. PubMed PMID: 30745067.

6: Nasrallah HA, Aquila R, Du Y, Stanford AD, Claxton A, Weiden PJ. Long-term

safety and tolerability of aripiprazole lauroxil in patients with schizophrenia.

CNS Spectr. 2019 Aug;24(4):395-403. doi: 10.1017/S1092852918001104. Epub 2018 Aug

15. PubMed PMID: 30109845.

7: Ehret MJ, Davis E, Luttrell SE, Clark C. Aripiprazole Lauroxil NanoCrystal(®)

Dispersion Technology (Aristada Initio(®)). Clin Schizophr Relat Psychoses.

Summer 2018;12(2):92-96. doi: 10.3371/CSRP.EHDA071918. PubMed PMID: 30040476.

8: Hard ML, Wehr AY, Du Y, Weiden PJ, Walling D, von Moltke L. Pharmacokinetic

Evaluation of a 1-Day Treatment Initiation Option for Starting Long-Acting

Aripiprazole Lauroxil for Schizophrenia. J Clin Psychopharmacol. 2018

Oct;38(5):435-441. doi: 10.1097/JCP.0000000000000921. PubMed PMID: 30015676;

PubMed Central PMCID: PMC6133194.

9: Hard ML, Wehr AY, Sadler BM, Mills RJ, von Moltke L. Population

Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day

Initiation Regimen for the Long-Acting Antipsychotic Aripiprazole Lauroxil. Eur J

Drug Metab Pharmacokinet. 2018 Aug;43(4):461-469. doi: 10.1007/s13318-018-0488-4.

PubMed PMID: 29943125; PubMed Central PMCID: PMC6060990.

10: Weiden PJ, Du Y, Liu CC, Stanford AD. Switching stable patients with

schizophrenia from their oral antipsychotics to aripiprazole lauroxil: a post hoc

safety analysis of the initial 12-week crossover period. CNS Spectr. 2019

Aug;24(4):419-425. doi: 10.1017/S1092852918000986. Epub 2018 Jun 26. PubMed PMID:

29941057.